![molecular formula C15H16Cl2N2 B14607663 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole CAS No. 61019-55-4](/img/structure/B14607663.png)
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a cyclopentyl ring, which is further linked to a methyl group and an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate by reacting 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
Imidazole Ring Formation: The cyclopentyl intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparaison Avec Des Composés Similaires
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-benzimidazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-pyrazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-triazole
Comparison: Compared to similar compounds, 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole exhibits unique properties due to the presence of the imidazole ring, which imparts distinct electronic and steric characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61019-55-4 |
|---|---|
Formule moléculaire |
C15H16Cl2N2 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1-[[1-(2,4-dichlorophenyl)cyclopentyl]methyl]imidazole |
InChI |
InChI=1S/C15H16Cl2N2/c16-12-3-4-13(14(17)9-12)15(5-1-2-6-15)10-19-8-7-18-11-19/h3-4,7-9,11H,1-2,5-6,10H2 |
Clé InChI |
YCKDAKGXQWACPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
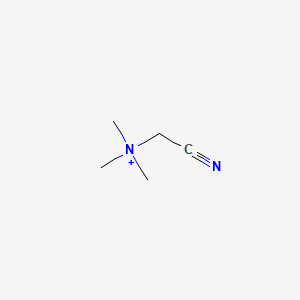
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
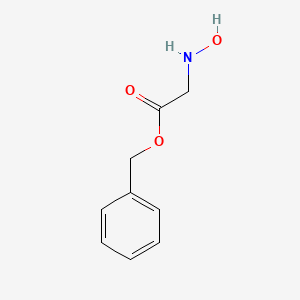
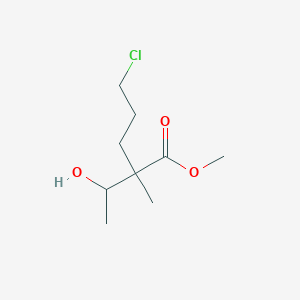
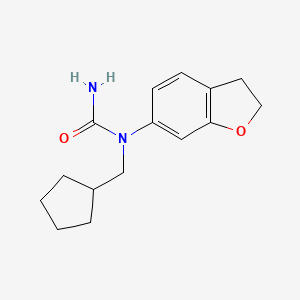
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
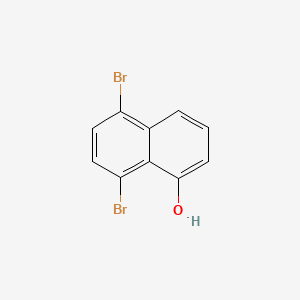
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)

![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
